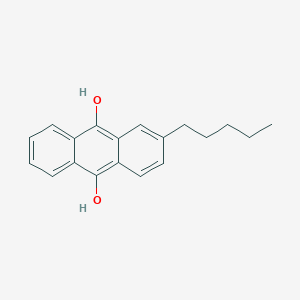

2-Pentylanthracene-9,10-diol

Description

Historical Evolution of Anthracene (B1667546) Photochemistry and Electrochemistry Research

The scientific journey into the unique behavior of anthracene began in the 19th century. A landmark discovery was made in 1867 by Julius Fritzsche, who observed that exposing a benzene (B151609) solution of anthracene to sunlight resulted in the formation of a colorless, crystalline substance. This substance was later identified as the photodimer of anthracene, formed through a [4π+4π] cycloaddition across the central 9 and 10 positions. This observation of photodimerization marked one of the earliest entries into the field of organic photochemistry and established anthracene as a model system for studying light-induced reactions. nih.gov

Throughout the 20th century, research into anthracene's photochemistry expanded dramatically. nih.gov The mechanisms of fluorescence, phosphorescence, intersystem crossing, and energy transfer were meticulously studied, revealing the intricate ways the anthracene core dissipates absorbed light energy. The reversible nature of the photodimerization also garnered interest for its potential in data storage and photo-responsive materials.

Concurrently, the electrochemical properties of anthracene and its derivatives were explored. Researchers investigated its ability to undergo reversible oxidation and reduction processes, highlighting its capacity to act as an electron donor or acceptor. This redox activity became particularly significant in the context of developing organic conductors and semiconductors, where the stability of the resulting radical ions is paramount. The study of both photochemical and electrochemical pathways has been crucial, as these processes often compete or intertwine; for instance, photoexcitation can lead to electron transfer, initiating redox chemistry. wikipedia.org

Significance of the Anthracene-9,10-diol (B1198905) Chromophore in Functional Organic Materials

The anthracene-9,10-diol core, also known as anthrahydroquinone, is the reduced form of anthracene-9,10-dione (anthraquinone). This hydroquinone (B1673460) form is central to one of the most significant industrial applications of anthracene chemistry: the Riedl-Pfleiderer process for hydrogen peroxide production. In this cycle, a 2-alkylanthraquinone is hydrogenated to its corresponding 2-alkylanthracene-9,10-diol, which is then oxidized by air to regenerate the starting anthraquinone (B42736) while producing hydrogen peroxide. The choice of the alkyl substituent, such as ethyl, is critical for tuning the solubility and reaction kinetics of the catalytic system.

Beyond this industrial process, the anthracene-9,10-diol chromophore is of fundamental importance in the design of functional organic materials. Its key attributes include:

Redox Activity: The reversible oxidation to the corresponding anthraquinone makes it a valuable component in redox-active systems, sensors, and catalysts. chalmers.se

Electronic Properties: The introduction of hydroxyl groups at the 9 and 10 positions significantly alters the electronic structure of the anthracene core. It transforms the system into a highly electron-rich aromatic compound. This change from a 12 π-electron system in the dione (B5365651) to a 14 π-electron system in the diol enhances aromatic stability. chalmers.se

Photophysical Properties: Anthracene derivatives are renowned for their strong fluorescence, often in the blue region of the spectrum. researchgate.net While the parent anthracene-9,10-diol itself can be readily oxidized, its derivatives are explored as fluorophores. The substitution pattern on the anthracene skeleton allows for fine-tuning of the absorption and emission wavelengths, fluorescence quantum yields, and lifetimes. semanticscholar.orgnih.gov This tunability is essential for applications in Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and molecular sensors. researchgate.netresearchgate.net

Functionalization of the anthracene-9,10-diol core is a primary strategy for modulating its material properties. Substituents can influence intermolecular packing in the solid state, solubility for device fabrication, and the energy levels of the frontier molecular orbitals (HOMO and LUMO), which govern electronic and optical characteristics. google.com

Scope and Research Imperatives for 2-Pentylanthracene-9,10-diol

While extensive research exists for various substituted anthracenes, detailed studies focusing specifically on this compound are not widely present in peer-reviewed literature. However, its existence is noted in patent literature, indicating its relevance in specialized applications. evitachem.com The primary research imperatives for this specific compound can be inferred from the established principles of anthracene chemistry and the known effects of alkyl chain substitution.

The synthesis of this compound would most commonly proceed via the chemical or catalytic reduction of its oxidized precursor, 2-pentylanthracene-9,10-dione. nih.gov The core research interest in this molecule lies in systematically characterizing the influence of the 2-pentyl group on its physical and chemical properties in comparison to unsubstituted or shorter-chain analogues like 2-ethylanthracene-9,10-diol. nih.gov

The key research objectives would include:

Quantifying Solubility: A primary function of the long, flexible pentyl group is to enhance solubility in common organic solvents. This is a critical parameter for the solution-based processing and fabrication of thin films for electronic devices.

Investigating Solid-State Morphology: The pentyl chain is expected to significantly disrupt the typical herringbone π-stacking observed in unsubstituted anthracene. Research would focus on using techniques like X-ray crystallography to understand how this substituent modifies crystal packing, which in turn dictates charge transport properties in organic semiconductors.

Characterizing Photophysical and Electrochemical Properties: Detailed spectroscopic and electrochemical studies are necessary to precisely measure the effects of the 2-pentyl group. While alkyl substituents on the peripheral rings have a less direct impact on the electronic transitions than groups at the 9,10-positions, they can still subtly tune the HOMO/LUMO energy gap. Determining the absorption/emission spectra, fluorescence quantum yield, and redox potentials would provide a complete electronic profile of the molecule.

The table below presents a comparison of known properties for the parent and a closely related analogue, providing a baseline for the anticipated characteristics of this compound.

| Property | Anthracene-9,10-diol evitachem.com | 2-Ethylanthracene-9,10-diol nih.gov | This compound |

| Molecular Formula | C₁₄H₁₀O₂ | C₁₆H₁₄O₂ | C₁₉H₂₀O₂ |

| Molar Mass | 210.23 g/mol | 238.28 g/mol | 280.37 g/mol (Calculated) |

| CAS Number | 4981-66-2 | Not available | 33190-17-9 |

| XLogP3-AA | 3.7 | 4.5 | > 4.5 (Expected) |

XLogP3-AA is a computed measure of hydrophobicity; a higher value indicates lower water solubility.

The anticipated effects of the 2-pentyl substituent are summarized in the following table, outlining the key research imperatives.

| Feature | Expected Effect of 2-Pentyl Group | Research Imperative |

| Solubility | Significantly increased solubility in nonpolar organic solvents. | Quantify solubility in various solvents for processability assessment. |

| Solid-State Packing | Disruption of π-π stacking due to steric hindrance from the flexible alkyl chain. | Elucidate the single-crystal structure to understand intermolecular interactions. |

| Electronic Properties | Minor inductive electron-donating effect, potentially causing a slight shift in HOMO/LUMO levels. | Perform cyclic voltammetry and UV-Vis/fluorescence spectroscopy to determine redox potentials and optical properties. |

| Material Application | Potential use as a soluble component in organic electronics or as a catalyst in biphasic systems. | Fabricate and test prototype devices (e.g., OTFTs) or evaluate catalytic performance. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

33190-17-9 |

|---|---|

Molecular Formula |

C19H20O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-pentylanthracene-9,10-diol |

InChI |

InChI=1S/C19H20O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12,20-21H,2-4,7H2,1H3 |

InChI Key |

NWVMYWLLNWSEDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Pentylanthracene 9,10 Diol

Regiospecific Synthetic Routes to 2-Pentylanthracene-9,10-diol

The creation of this compound with high regioselectivity is crucial for ensuring the desired properties and reactivity of the final molecule.

The most prominent and industrially relevant method for the synthesis of this compound is through the reduction of its corresponding anthraquinone (B42736) precursor, 2-pentylanthraquinone. This process is a cornerstone of the anthraquinone process for hydrogen peroxide production.

The reduction of 2-pentylanthraquinone to this compound (often referred to as 2-pentylanthrahydroquinone) is typically achieved through catalytic hydrogenation. Various catalysts and reaction conditions have been explored to optimize this transformation. For instance, palladium catalysts supported on alumina (B75360) are commonly employed. google.com The choice of catalyst can influence the reaction's efficiency and the formation of side products. For example, the use of a Na2SiO3-modified palladium/alumina catalyst has been shown to lower the required reaction temperature and pressure. google.com

The 2-pentylanthraquinone itself is often a mixture of isomers, primarily 2-tert-pentylanthraquinone and 2-sec-amylanthraquinone. The ratio of these isomers can impact the solubility of the working solution and the rate of the reduction reaction.

A related reduction involves the synthesis of tetrahydro-2-pentylanthraquinone, which can then be oxidized. The preparation of tetrahydro-2-pentylanthraquinone from 2-pentylanthraquinone can be achieved via hydrogenation using catalysts like Raney nickel or palladium on carbon. google.com

Table 1: Catalytic Systems for the Reduction of 2-Pentylanthraquinone Derivatives

| Catalyst System | Substrate | Product | Reaction Conditions | Reference |

| Palladium/Alumina (Na2SiO3 modified) | 2-Ethylanthraquinone | Tetrahydro-2-ethylanthraquinone | Lowered temperature and pressure | google.com |

| Raney Nickel | 2-Pentylanthraquinone | Tetrahydro-2-pentylanthraquinone | 0.3 MPa H2, 40h | google.com |

| Palladium/Alumina | 2-tert-Amylanthraquinone | Tetrahydro-2-tert-amylanthraquinone | 0.4 MPa H2, 35h | google.com |

This table presents examples of catalytic reductions of related anthraquinone derivatives, illustrating the types of conditions that would be applicable to the synthesis of this compound.

While the reduction of a pre-functionalized anthraquinone is the most direct route, multistep organic synthesis provides a versatile platform for constructing the 2-pentylanthracene core prior to the formation of the diol. A common strategy involves the Friedel-Crafts acylation.

The traditional synthesis of the precursor, 2-pentylanthraquinone, often follows a three-step Friedel-Crafts method. This involves:

Synthesis of pentylbenzene (B43098).

Acylation of pentylbenzene with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 2-(4-pentylbenzoyl)benzoic acid.

Dehydration and ring-closure of the resulting benzoic acid derivative using a strong acid like concentrated sulfuric acid or oleum (B3057394) to yield 2-pentylanthraquinone. google.com

A more recent, two-step method has been proposed to circumvent some of the environmental and cost issues associated with the traditional process. This approach involves:

Alkylation of anthracene (B1667546) with an isopentene in the presence of a solid acid catalyst to generate 2-pentylanthracene.

Oxidation of 2-pentylanthracene to 2-pentylanthraquinone. google.com

Once the 2-pentylanthracene skeleton is formed, the introduction of the 9,10-diol can be achieved through oxidation to the quinone followed by reduction, as described in the previous section.

The selectivity and efficiency of these synthetic routes are paramount. In the context of Friedel-Crafts acylation, achieving high regioselectivity for the 2-position on the anthracene precursor is a key challenge. The directing effects of existing substituents on the aromatic rings play a crucial role.

For the reduction of 2-pentylanthraquinone, the primary concern is preventing over-reduction or side reactions that lead to the formation of inactive byproducts. The choice of catalyst, solvent, temperature, and pressure are all critical parameters that must be carefully controlled to maximize the yield of the desired this compound. The presence of different isomers of the pentyl group can also affect the reaction kinetics and product distribution.

Derivatization Strategies and Post-Synthetic Modifications

Once this compound is synthesized, its functional groups offer opportunities for further chemical modifications.

The two hydroxyl groups at the 9 and 10 positions are prime sites for derivatization. O-functionalization reactions, such as alkylation or acylation, can be employed to modify the properties of the molecule. For instance, O-alkylation would involve the reaction of the diol with an alkyl halide in the presence of a base. While specific examples for this compound are not readily found in the literature, the general reactivity of diols suggests that such transformations are feasible. The enantioselective desymmetrization of similar 2-aryl-1,3-propanediols through direct O-alkylation has been demonstrated using chiral catalysts, indicating a potential avenue for creating chiral derivatives of this compound. nih.govorganic-chemistry.org

Beyond the diol moiety, the aromatic rings of the anthracene core present opportunities for C-H functionalization. This modern synthetic strategy allows for the direct introduction of new substituents without the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation is a common method for forming new carbon-carbon bonds on aromatic systems. nih.govresearchgate.net While specific studies on the C-H functionalization of this compound are not available, the principles of directed metalation and cross-coupling reactions suggest that the electronic properties of the pentyl group and the diol would influence the regioselectivity of such reactions. The hydroxyl groups might act as directing groups, potentially favoring functionalization at adjacent positions.

Formation of Supramolecular Assemblies and Conjugates Involving this compound

The molecular architecture of this compound, featuring a planar aromatic anthracene core and hydroxyl groups at the 9 and 10 positions, provides a foundation for its participation in the formation of complex supramolecular assemblies and conjugates. The non-covalent interactions, such as hydrogen bonding and π-π stacking, are central to the self-assembly processes observed in related anthracene derivatives. While direct research on the supramolecular chemistry of this compound is not extensively documented, the behavior of analogous 9,10-dihydroxyanthracene compounds offers significant insights into its potential for forming ordered, non-covalently bonded structures.

The hydroxyl groups of this compound are pivotal in directing the formation of supramolecular structures through hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, leading to the creation of robust and directional intermolecular connections. This is a well-established principle in the self-assembly of molecules containing hydroxyl functionalities. rsc.org The anthracene core itself provides a large, flat surface conducive to π-π stacking interactions. acs.org The pentyl group at the 2-position, while adding steric bulk, can also influence the packing arrangement and solubility of the resulting assemblies.

In the context of host-guest chemistry, the anthracene moiety can act as a binding site for electron-deficient guest molecules. wikipedia.org The formation of such host-guest complexes is driven by a combination of electrostatic and van der Waals forces. wikipedia.org Furthermore, derivatives of 9,10-dihydroanthracene (B76342) have been utilized as redox-switchable units in host molecules, where conformational changes upon oxidation or reduction can modulate the binding affinity for guest species. clockss.org This suggests a potential for this compound to be incorporated into stimuli-responsive supramolecular systems.

The interplay between hydrogen bonding and π-π stacking can lead to the formation of various well-defined architectures, such as one-dimensional nanostructures. For instance, derivatives of 9,10-anthraquinone, a related class of compounds, have been shown to self-assemble into nanorods and nanoribbons through hydrogen bonding. rsc.org X-ray crystallography studies on derivatives of 1,4-dihydroanthracene-9,10-diol (B3191622) have provided evidence for π-π stacking, with observed centroid-to-centroid distances indicative of such interactions.

The table below outlines the potential supramolecular assemblies and conjugates that could be formed involving this compound, based on the known chemistry of related anthracene derivatives.

| Interacting Moiety/Guest | Type of Interaction | Resulting Supramolecular Structure/Conjugate | Potential Significance |

| Self-Assembly | Hydrogen Bonding (O-H···O), π-π Stacking | Crystalline solids, liquid crystals, nanostructures | Development of new materials with tailored optical and electronic properties. |

| Aromatic Molecules (e.g., fullerenes, nitroaromatics) | Host-Guest Interaction (π-π stacking, van der Waals forces) | Inclusion complexes | Sensing and separation of aromatic compounds. |

| Metal Ions | Coordination (after deprotonation of hydroxyl groups) | Metallo-supramolecular polymers | Creation of functional materials for catalysis and electronics. |

| Crown Ethers | Covalent linkage to form a larger host molecule | Redox-switchable macrocycles | Development of molecular sensors and switches. clockss.org |

| Pyridine Derivatives | Halogen Bonding (if halogenated derivatives are synthesized) | Co-crystals | Engineering of crystal structures with specific packing motifs. utc.edu |

It is important to note that the specific formation and properties of these assemblies would be highly dependent on experimental conditions such as solvent, temperature, and the presence of other coordinating or competing species. The functionalization of the anthracene core, including the presence of the pentyl group, would also play a crucial role in determining the final supramolecular architecture.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pentylanthracene 9,10 Diol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Pentylanthracene-9,10-diol. Both ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each nucleus, allowing for complete structural assignment.

The substitution pattern on the anthracene (B1667546) core significantly influences the chemical shifts (δ) of the aromatic protons and carbons. In this compound, the electron-donating nature of the pentyl group at the C-2 position and the hydroxyl groups at the C-9 and C-10 positions causes predictable shifts in the NMR spectrum compared to unsubstituted anthracene.

The pentyl group is expected to cause an upfield shift (to lower ppm values) for the protons and carbons on the ring to which it is attached, particularly at the ortho and para positions, due to its electron-releasing inductive and hyperconjugative effects. Conversely, the hydroxyl groups at the meso-positions (9 and 10) significantly alter the electronic structure of the central ring. The ¹³C NMR chemical shifts of the carbon atoms bearing the hydroxyl groups (C-9 and C-10) are shifted downfield due to the electronegativity of the oxygen atoms. Theoretical studies on similar anthracene derivatives show that electron-donating groups tend to shift the chemical shifts of bridged carbon atoms upfield. researchgate.net The protons of these hydroxyl groups would appear as distinct singlets, the chemical shift of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The expected ¹H and ¹³C NMR chemical shifts for the aromatic region of this compound are influenced by these combined effects. The assignment of specific resonances can be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). uchile.cl For instance, an HMBC experiment would show correlations between the protons of the pentyl chain and the carbons of the anthracene skeleton, confirming the attachment point at C-2. uchile.cl

Illustrative NMR Data for this compound

The following table presents expected chemical shift values based on general substituent effects observed in related anthracene derivatives. researchgate.netkyushu-u.ac.jpacs.orgcopat.de

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H-1 | ~8.2 | ~125.5 |

| C-1 | - | ~124.8 |

| C-2 | - | ~140.1 |

| H-3 | ~7.3 | ~126.2 |

| C-3 | - | ~125.9 |

| H-4 | ~7.9 | ~127.5 |

| C-4 | - | ~122.4 |

| H-5 | ~7.8 | ~126.9 |

| C-5 | - | ~122.7 |

| H-6 | ~7.4 | ~125.8 |

| C-6 | - | ~125.6 |

| H-7 | ~7.4 | ~125.8 |

| C-7 | - | ~125.6 |

| H-8 | ~7.8 | ~126.9 |

| C-8 | - | ~122.7 |

| 9-OH | ~9.5 (variable) | - |

| C-9 | - | ~145.0 |

| 10-OH | ~9.5 (variable) | - |

| C-10 | - | ~145.0 |

| C-4a | - | ~128.9 |

| C-8a | - | ~129.2 |

| C-9a | - | ~129.2 |

| C-10a | - | ~128.9 |

| Pentyl-CH₂ | ~2.7 | ~36.0 |

| Pentyl-CH₂ | ~1.6 | ~31.5 |

| Pentyl-CH₂ | ~1.3 | ~22.5 |

| Pentyl-CH₂ | ~1.3 | ~31.0 |

| Pentyl-CH₃ | ~0.9 | ~14.0 |

Since this compound possesses hydroxyl groups, it can be analyzed for enantiomeric purity using chiral derivatization agents followed by NMR spectroscopy. Although the parent molecule is achiral, derivatives could be chiral. If a synthetic procedure were to produce a chiral derivative of this diol, its enantiopurity would need to be assessed.

A common and effective method involves reacting the diol with a chiral derivatizing agent to form a mixture of diastereomers. springernature.comnih.gov These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer in the original sample by integrating the signals. acs.org

A well-established protocol utilizes 2-formylphenylboronic acid and an enantiopure chiral amine, such as (S)-α-methylbenzylamine. springernature.comnih.gov The diol reacts with the boronic acid, and the resulting intermediate condenses with the amine to form a pair of diastereomeric iminoboronate esters. springernature.com In the ¹H NMR spectrum of this mixture, at least one pair of proton signals will be well-resolved for the two diastereomers, enabling the determination of the diastereomeric excess (de), which directly corresponds to the enantiomeric excess (ee) of the original diol derivative. acs.orgacs.org This three-component reaction is typically rapid and can be performed directly in an NMR tube. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by characteristic absorption bands. A strong, broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the pentyl group's methylene (B1212753) and methyl units. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ will contain several sharp bands due to the C=C stretching vibrations of the anthracene aromatic rings. C-O stretching of the diol functionality would be observed in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The symmetric stretching of the aromatic carbon backbone of the anthracene core is expected to produce strong signals in the Raman spectrum, typically in the 1300-1600 cm⁻¹ range. The C-H vibrations of the alkyl chain and aromatic rings are also observable. Analysis of both FT-IR and Raman spectra can give a more complete picture of the molecule's vibrational modes.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3500 | FT-IR | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman | Strong |

| Aromatic C=C Stretch | 1450 - 1650 | FT-IR, Raman | Medium to Strong |

| CH₂ Bend (Scissoring) | 1450 - 1470 | FT-IR | Medium |

| C-O Stretch | 1000 - 1250 | FT-IR | Strong |

| Aromatic C-H Bend (Out-of-plane) | 700 - 900 | FT-IR | Strong |

Advanced X-ray Diffraction Studies for Solid-State Architecture

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid at an atomic level. mdpi.com

Growing a suitable single crystal of this compound allows for analysis by single-crystal X-ray diffraction (SCXRD). warwick.ac.uk This technique provides definitive information on bond lengths, bond angles, and torsional angles with very high precision. mdpi.com The data would confirm the planarity or any distortion of the anthracene core, which can be influenced by crystal packing forces and the steric bulk of the substituents. nih.gov The precise orientation of the pentyl chain and the hydroxyl groups relative to the aromatic plane would also be determined.

Illustrative Molecular Geometry Parameters from SCXRD

The following data is based on typical values found in similar substituted anthracene structures. nih.gov

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| Aromatic C-C | 1.37 - 1.44 |

| C-C (Pentyl) | 1.52 - 1.54 |

| C-O (Diol) | 1.36 - 1.39 |

| O-H | 0.95 - 0.98 |

| C-H (Aromatic) | 0.93 - 0.97 |

| C-H (Aliphatic) | 0.97 - 0.99 |

| **Bond Angles (°) ** | |

| Aromatic C-C-C | 119 - 121 |

| C-C-O | 118 - 122 |

| C-C-C (Pentyl) | 109 - 112 |

Beyond the structure of a single molecule, SCXRD reveals the crystal packing, which is the arrangement of molecules in the crystal lattice. acs.org The solid-state architecture is governed by a combination of intermolecular forces. For this compound, the following interactions are expected to be significant:

π-π Stacking: The planar anthracene cores are prone to π-π stacking interactions. nih.gov The presence of the bulky pentyl group may lead to a slipped-stack or herringbone arrangement rather than a direct face-to-face stacking to minimize steric hindrance. nih.govrsc.org The distance between stacked aromatic planes is typically in the range of 3.3 to 3.8 Å. acs.org

C-H···π Interactions: Interactions between the C-H bonds of the pentyl group or the aromatic ring and the π-system of an adjacent anthracene core are also common and contribute to the stability of the crystal lattice. rsc.orgrsc.org

The interplay of these forces dictates the final crystal symmetry and density. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis (Mechanistic Insights)

Mass spectrometry is an indispensable tool for the structural elucidation of novel compounds, providing crucial information for the confirmation of the molecular formula and offering insights into the molecule's fragmentation pathways under energetic conditions. In the context of this compound and its derivatives, mass spectrometric analysis, particularly using electron ionization (EI), allows for the determination of the molecular weight and the deduction of structural features through the analysis of the resulting fragment ions.

The molecular formula of this compound is C₁₉H₂₀O₂. chemsrc.com This corresponds to a molecular weight of approximately 280.36 g/mol . chemsrc.com In a typical electron ionization mass spectrometry experiment, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). libretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides direct confirmation of the compound's molecular weight.

Table 1: Postulated Mass Spectrometry Data for this compound based on known fragmentation of analogous compounds.

| Postulated m/z | Proposed Ion/Fragment | Inferred Fragmentation Pathway |

| 280 | [C₁₉H₂₀O₂]⁺• (Molecular Ion) | Direct ionization of the parent molecule. |

| 262 | [M - H₂O]⁺• | Loss of a water molecule from the diol moiety. |

| 251 | [M - C₂H₅]⁺ | Cleavage of the pentyl chain with loss of an ethyl radical (beta-cleavage). |

| 223 | [M - C₄H₉]⁺ | Cleavage of the pentyl chain with loss of a butyl radical (alpha-cleavage). |

| 209 | [M - C₅H₁₁]⁺ | Loss of the entire pentyl side chain. |

| 181 | [C₁₄H₉O]⁺ | Further fragmentation of the anthracene core after initial losses. |

The fragmentation of this compound under EI conditions is expected to follow logical pathways based on the stability of the resulting ions and neutral losses. The initial ionization would produce the molecular ion at m/z 280. Subsequent fragmentation would likely involve several key processes:

Loss of the Alkyl Chain: A prominent fragmentation pathway for alkyl-substituted aromatic compounds is the cleavage of the alkyl chain. For the pentyl group, cleavages at different positions are possible. Alpha-cleavage (cleavage of the bond between the aromatic ring and the first carbon of the pentyl group) would result in the loss of a pentyl radical (•C₅H₁₁) and the formation of an ion at m/z 209. Beta-cleavage, leading to the loss of a butyl radical (•C₄H₉), would generate a more stable benzylic-type cation, resulting in a fragment at m/z 223.

Loss of Water: The presence of two hydroxyl groups makes the loss of one or two molecules of water a probable fragmentation pathway. The loss of a single water molecule (18 amu) from the molecular ion would lead to a fragment at m/z 262.

Fragmentation of the Anthracene Core: Following the initial losses of the alkyl chain and/or water, the remaining anthracenoid structure can undergo further fragmentation. The appearance of ions at lower m/z values, such as the fragment observed at m/z 181 for the 2-ethyl analogue, suggests complex rearrangements and cleavages of the aromatic ring system. nih.gov

The study of such fragmentation patterns is not only crucial for the structural confirmation of this compound but also provides mechanistic insights into the stability and reactivity of the molecule and its derivatives in the gas phase.

Iv. Photophysical Processes and Excited State Dynamics in 2 Pentylanthracene 9,10 Diol Systems

Electronic Absorption Spectroscopy: Transition Energies and Molar Absorptivities

In the case of the reduced form, anthracene-9,10-diol (B1198905), distinct absorption bands have been observed under specific conditions. For instance, during the electrochemical reduction of anthraquinone (B42736) in an aqueous environment, differently protonated anthracene-9,10-diol species (AQH₂, AQH⁻) have been identified with absorption bands at 390 nm and 412/414 nm, respectively. rsc.org Another species, AQ²⁻, was observed with a maximum at 466/470 nm. rsc.org The presence of the 2-pentyl group is expected to cause only minor shifts in these absorption maxima.

Table 1: Absorption Maxima of Related Anthracene-9,10-diol Species

| Species | Absorption Maximum (λmax) | Medium | Citation |

|---|---|---|---|

| AQH₂ (fully protonated) | 390 nm | Aqueous | rsc.org |

Steady-State Fluorescence Spectroscopy: Emission Maxima and Quantum Yields

Anthracene (B1667546) derivatives are known for their characteristic blue fluorescence. The emission spectra often display a partial mirror image of the absorption spectrum. mdpi.com Photoreduction of 9,10-anthraquinone derivatives can lead to the formation of strongly fluorescing 9,10-dihydroxyanthracenes, with emission maxima reported in the range of 460-480 nm. researchgate.net Substitutions on the anthracene core can significantly impact the fluorescence quantum yield (Φf). For instance, while 9,10-diphenylanthracene (B110198) is a benchmark annihilator with a high quantum yield, substitutions with thiophene (B33073) groups have been shown to decrease the Φf from near unity to less than 10%. chalmers.sersc.org

The fluorescence properties of 2-Pentylanthracene-9,10-diol are expected to be sensitive to its environment. The hydroxyl groups can participate in hydrogen bonding with protic solvents, which can alter the emission characteristics. Studies on anthracene-9-carboxylic acid, another derivative with a hydrogen-bonding group, show sharp, structured fluorescence in protic solvents like water and alcohols, but a broad, structureless emission in aprotic solvents, indicating the formation of intermolecularly hydrogen-bonded dimers. researchgate.net A similar behavior could be anticipated for this compound.

Time-Resolved Fluorescence Spectroscopy: Excited State Lifetimes and Decay Pathways

Time-resolved fluorescence measurements provide crucial information on the lifetime of the excited state (τf) and the various radiative and non-radiative decay pathways. For 9,10-dihydroxyanthracenes formed via photoreduction, fluorescence lifetimes have been reported to be in the range of 20-30 ns. researchgate.net The excited state can decay via fluorescence, internal conversion, or intersystem crossing to the triplet state. In the presence of oxygen, the fluorescence of 9,10-dihydroxyanthracenes is quenched, as the molecule is oxidized back to the non-fluorescent anthraquinone. researchgate.net

In systems designed for sensing, such as anthracene derivatives with appended quenching groups, the fluorescence lifetime can be modulated by external stimuli. For example, anthracene compounds functionalized with alkyl amino groups exhibit quenching of the anthracene emission through photoinduced electron transfer (PET). nih.gov The fluorescence lifetime of these systems can change significantly upon binding to an analyte like glucose, with reported lifetime changes from 5.7 ns to 11.8 ns. nih.gov This highlights how the decay pathways of the anthracene core can be manipulated.

Mechanisms of Photoluminescence: Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET)

The photoluminescence of substituted anthracenes can be governed by complex mechanisms such as Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET). In molecules where electron-donating and electron-accepting groups are present, an ICT state can be formed upon excitation. This is particularly relevant for derivatives like 2-amino-9,10-anthraquinone, where the amino lone pair can be in strong resonance with the anthraquinone π-system in the excited state, forming a polar ICT structure. rsc.org While the pentyl group in this compound is not a strong electron-donating group, the hydroxyl moieties can participate in charge transfer phenomena, especially upon deprotonation.

PET is a primary mechanism for fluorescence quenching in many anthracene-based systems. nih.gov It involves the transfer of an electron from a donor to the excited anthracene acceptor (or vice versa), which provides a non-radiative decay channel, thus quenching the fluorescence. This principle is the basis for many fluorescent sensors. nih.gov In dyad systems where an anthraquinone unit is linked to a donor, photoexcitation can lead to intramolecular charge separation, competing with the extremely fast (femtosecond scale) intersystem crossing that is characteristic of anthraquinones. nih.gov

Solvatochromic Behavior and Environmental Effects on Photophysical Properties

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a hallmark of molecules that experience a significant change in dipole moment upon excitation. rsc.orgresearchgate.net This is often observed in systems exhibiting ICT character. For instance, 2-amino-9,10-anthraquinone shows a strong correlation between its photophysical properties and the solvent polarity, providing evidence for different ground-state structures in low-polarity versus high-polarity solvents. rsc.org Its Stokes' shift, the difference between the absorption and emission maxima, increases with solvent polarity, which is characteristic of an excited state that is more polar than the ground state. rsc.org

Given the presence of hydroxyl groups, this compound is expected to exhibit solvatochromic behavior. The stability of the ground and excited states can be differentially affected by the polarity and hydrogen-bonding capability of the solvent. researchgate.net In protic solvents, hydrogen bonding to the hydroxyl groups can influence the energy levels and thus the emission wavelength. Furthermore, environmental factors like pH would have a pronounced effect; deprotonation of the hydroxyl groups in a basic medium would form the phenolate, a much stronger electron-donating group, which would drastically alter the photophysical properties. rsc.org

Energy Transfer Processes in Multi-Chromophoric Systems Incorporating this compound

Anthracene derivatives are widely used as components in multi-chromophoric systems designed for energy transfer. researchgate.net They can act as energy donors (sensitizers) or acceptors (annihilators) in processes like Förster Resonance Energy Transfer (FRET) or Triplet-Triplet Annihilation (TTA) upconversion. chalmers.sersc.org In TTA-UC, an anthracene derivative (the annihilator) receives triplet energy from a sensitized molecule and, through a collision with another triplet-state annihilator, produces a higher-energy singlet excited state that emits light at a shorter wavelength than the initial excitation. chalmers.se

The efficiency of these energy transfer processes depends critically on the photophysical properties of the anthracene unit, such as its fluorescence quantum yield and triplet state energy levels. chalmers.seresearchgate.net The substitution pattern on the anthracene core is used to fine-tune these properties. While the absorption is not heavily affected by 9,10-substitution, fluorescence properties can be modulated to optimize performance. chalmers.sersc.org this compound, with its characteristic fluorescence, could potentially serve as a donor in a FRET pair or be incorporated into more complex systems for light-harvesting or sensing applications.

V. Electrochemical Behavior and Redox Chemistry of 2 Pentylanthracene 9,10 Diol

Cyclic Voltammetry Studies: Redox Potentials and Electron Transfer Reversibility

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of anthracene (B1667546) derivatives. For the parent compound, anthracene-9,10-diol (B1198905), and its oxidized form, anthraquinone (B42736), the redox processes are well-documented. The diol undergoes a two-proton, two-electron oxidation to form the corresponding 2-pentylanthracene-9,10-dione. Conversely, the dione (B5365651) is reduced back to the diol.

The redox mechanism for anthraquinone in aqueous media is highly dependent on pH. acs.orgacs.org In acidic solutions, the reduction occurs in a single step involving two protons and two electrons. As the pH increases, this can change to a two-step, one-electron reduction process. acs.org The reversibility of these electron transfers is also influenced by the experimental conditions. For instance, studies on anthraquinone have shown that the electrochemical mechanism can range from quasi-reversible to fully reversible, with peak separations (ΔE) in cyclic voltammograms varying significantly with pH. acs.org

Table 1: Electrochemical and Optical Characterization of Representative 9,10-Disubstituted Anthracene Derivatives

| Compound | Eox (V vs. SCE) | Ered (V vs. SCE) | Eg (eV) |

| 9,10-di(p-tolyl)anthracene | 1.15 | -1.86 | 2.99 |

| 9,10-di([1,1'-biphenyl]-4-yl)anthracene | 1.18 | -1.81 | 2.97 |

| 9,10-bis(4-(tert-butyl)phenyl)anthracene | 1.15 | -1.87 | 2.99 |

Source: Adapted from a study on 9,10-anthracene derivatives, demonstrating the typical redox potential ranges for this class of compounds. researchgate.net

Mechanistic Analysis of Oxidation and Reduction Pathways

Anthrahydroquinone (diol) ⇌ Anthraquinone (dione) + 2H⁺ + 2e⁻ acs.org

The reduction pathway is the reverse of this process. For the anthraquinone core, the mechanism can be complex. In aprotic solvents, the reduction typically occurs in two distinct one-electron steps, first forming a radical anion and then a dianion. In protic solvents, like water, these steps are often coupled with protonation, leading to a more complex dependence on pH. acs.orgacs.org

The stability of the generated radical ions is crucial for applications like ECL. The radical cation and anion of an anthracene derivative can annihilate, producing an excited singlet state that emits light. This process is known as the "S-route" and is a common mechanism for ECL in anthracene systems. rsc.org

Influence of Substituents (Pentyl Group) on Electrochemical Properties

Substituents on the anthracene core play a critical role in fine-tuning the molecule's electrochemical and photophysical properties. An alkyl group like the pentyl group at the 2-position is generally considered to be electron-donating through an inductive effect. This donation of electron density to the aromatic system is expected to have the following consequences:

Oxidation Potential: The electron-donating nature of the pentyl group should make the anthracene core easier to oxidize. This would result in a lower (less positive) oxidation potential compared to the unsubstituted anthracene-9,10-diol.

Reduction Potential: Conversely, the increased electron density makes the molecule more difficult to reduce, leading to a more negative reduction potential.

HOMO-LUMO Gap: The net effect is typically a slight decrease in the HOMO-LUMO energy gap.

Electrogenerated Chemiluminescence (ECL) Mechanisms and Efficiency

Anthracene derivatives are renowned for their high ECL efficiency. researchgate.net The fundamental ECL mechanism involves the electrochemical generation of a radical cation (A•⁺) and a radical anion (A•⁻) at the electrode surface. These radicals then diffuse and react in solution to form an excited state (¹A*) which subsequently relaxes to the ground state (A) by emitting a photon (hν). rsc.org

The primary steps are:

Reduction: A + e⁻ → A•⁻

Oxidation: A - e⁻ → A•⁺

Annihilation: A•⁺ + A•⁻ → ¹A* + A

Luminescence: ¹A* → A + hν

The efficiency of this process is highly dependent on the stability of the radical ions and the fluorescence quantum yield of the emitter. In some systems, particularly when the energy from the annihilation reaction is insufficient to directly form the singlet state, a "T-route" may occur, involving the formation of triplet states which then undergo triplet-triplet annihilation to produce the emissive singlet state. rsc.org

For 2-pentylanthracene-9,10-diol, the ECL would be generated from its oxidized dione form, which acts as the luminophore precursor. The pentyl substituent can influence the ECL properties by altering the solubility of the compound in organic solvents used for ECL experiments and by subtly modifying the energy levels of the frontier molecular orbitals, which can affect the color and efficiency of the emitted light. nih.gov

Vi. Theoretical and Computational Investigations of 2 Pentylanthracene 9,10 Diol

Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

No published data is available on the quantum chemical calculations, electronic structure, or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 2-Pentylanthracene-9,10-diol.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Excited State Modeling

There are no specific DFT or TD-DFT studies modeling the excited states of this compound in the scientific literature.

Simulation of Spectroscopic Properties (UV-Vis, Fluorescence)

Simulated UV-Vis and fluorescence spectra for this compound are not available, as no computational studies on its spectroscopic properties have been published.

Elucidation of Reaction Mechanisms and Transition States

No computational research has been found that elucidates the reaction mechanisms or transition states involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

There are no published molecular dynamics simulations focusing on the conformational analysis or solvent interactions of this compound.

Vii. Advanced Applications and Functional Material Development Utilizing 2 Pentylanthracene 9,10 Diol Core

Optoelectronic Materials: Role in Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The anthracene (B1667546) core is a well-established building block for organic semiconductors due to its inherent planarity and high fluorescence quantum yield, which are critical for efficient light emission and charge transport. The functionalization of the anthracene skeleton, as seen in 2-Pentylanthracene-9,10-diol, allows for the fine-tuning of its electronic properties to meet the specific demands of optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and organic thin-film transistors (OTFTs).

Charge Transport Characteristics and Carrier Mobility

The efficiency of organic semiconductors is heavily dependent on their ability to transport charge carriers (holes and electrons). The charge mobility in anthracene derivatives is influenced by several factors, including molecular packing in the solid state and the electronic nature of substituents. pkusz.edu.cnrsc.org Theoretical studies on anthracene derivatives have shown that charge carrier mobilities can be significant, with some derivatives exhibiting hole mobilities as high as 0.49 cm²·V⁻¹·s⁻¹. researchgate.net The introduction of alkyl chains, such as the pentyl group in this compound, can influence the intermolecular stacking and, consequently, the charge transport properties. While the pentyl group can enhance solubility, which is advantageous for device fabrication, it can also introduce steric hindrance that may affect the optimal π-π stacking required for high mobility. rsc.org

| Compound Family | **Typical Hole Mobility (cm²·V⁻¹·s⁻¹) ** | Key Influencing Factors |

| Crystalline Anthracene | ~1 | Temperature, Crystal Purity mit.edu |

| Phenyl-anthracene Derivatives | Up to 10 | Molecular Planarity, Intermolecular Stacking pkusz.edu.cn |

| Vinyl-anthracene Derivatives | ~0.49 | Substituent Position, Molecular Packing researchgate.net |

This table presents typical charge mobility values for different classes of anthracene derivatives to provide context for the potential performance of this compound.

Design Principles for Tunable Emission Wavelengths

A key advantage of organic molecules in optoelectronics is the ability to tune their emission color by modifying their chemical structure. The emission wavelength of anthracene derivatives is primarily determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Functionalization of the anthracene core can alter these energy levels and thus shift the emission wavelength.

For this compound, the pentyl group, being an electron-donating alkyl group, is expected to have a modest effect on the electronic structure, likely causing a slight blue shift or having a negligible impact on the emission color compared to the parent anthracene-9,10-diol (B1198905). The hydroxyl groups, however, can have a more significant influence. Their ability to engage in Excited-State Intramolecular Proton Transfer (ESIPT) can lead to a large Stokes shift and dual fluorescence, with one emission band from the locally excited state and another, red-shifted emission from the proton-transferred tautomer. rsc.orgnih.gov This property is highly desirable for OLEDs as it can lead to pure emission colors and reduce self-absorption.

By strategically placing electron-donating or electron-withdrawing groups on the anthracene skeleton, it is possible to create a library of materials with a wide range of emission colors. For instance, introducing electron-withdrawing groups would lower both the HOMO and LUMO levels, often resulting in a red-shift of the emission. Conversely, adding more potent electron-donating groups could raise the HOMO level, also leading to a red-shift. This modular approach to tuning the emission properties is a central theme in the design of new materials for OLEDs. nih.gov

Chemical and Ion Sensing Mechanisms

The fluorescent properties of the this compound core make it an excellent platform for the development of chemical sensors. The principle behind fluorescent sensing is that the interaction of the sensor molecule with an analyte causes a detectable change in its fluorescence, such as an increase or decrease in intensity (turn-on/turn-off), a shift in the emission wavelength, or a change in the fluorescence lifetime.

Rational Design of Fluorescent Sensors Based on this compound

The design of a fluorescent sensor based on this compound involves coupling the fluorescent core (the fluorophore) to a receptor unit that selectively binds to the target analyte. The pentyl group can enhance the sensor's solubility in organic media and its compatibility with biological membranes. The hydroxyl groups at the 9 and 10 positions are particularly interesting for sensor design as they can act as both hydrogen bond donors and acceptors, as well as binding sites for metal ions.

For example, to design a sensor for a specific metal ion, a chelating ligand that has a high affinity for that ion would be attached to the anthracene core. The binding of the metal ion to the receptor would then trigger a change in the fluorescence of the anthracene unit through one of several photophysical mechanisms. Anthracene-based sensors have been successfully developed for a variety of ions, including Zn²⁺, Cr³⁺, and various anions. researchgate.netnih.gov

Exploration of Sensing Mechanisms (e.g., PET, ICT, ESIPT in sensing context)

Several photophysical mechanisms can be exploited in the design of fluorescent sensors based on the this compound core:

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor that can donate an electron to the excited fluorophore, quenching its fluorescence. rsc.orgsemanticscholar.org When the receptor binds to an analyte, its electron-donating ability is suppressed, the PET process is inhibited, and the fluorescence is "turned on." The hydroxyl groups of this compound could be part of a receptor site where binding to an analyte modulates a PET process. researchgate.netnih.gov

Intramolecular Charge Transfer (ICT): ICT occurs in molecules that have an electron-donating part and an electron-accepting part. rsc.org Upon excitation, an electron moves from the donor to the acceptor, creating a charge-separated state that often has a different emission wavelength than the locally excited state. Analyte binding can influence the efficiency of ICT, leading to a change in the emission color or intensity. researchgate.netnih.gov The anthracene core of this compound can act as a donor, and by attaching a suitable acceptor group, an ICT sensor can be constructed.

Excited-State Intramolecular Proton Transfer (ESIPT): As mentioned earlier, the hydroxyl groups of this compound make it a potential candidate for ESIPT. rsc.org In an ESIPT-based sensor, the analyte can interact with the proton transfer pathway, for example, by binding to one of the hydroxyl groups. This interaction can either enhance or inhibit the ESIPT process, resulting in a change in the fluorescence spectrum. nih.govnih.gov

| Sensing Mechanism | Principle | Typical Fluorescent Response |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer to the excited fluorophore. | Fluorescence "turn-on" |

| Intramolecular Charge Transfer (ICT) | Analyte binding alters the energy of the charge-separated state. | Shift in emission wavelength (ratiometric) |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Analyte interaction with the proton transfer pathway. | Change in emission from one tautomer to another (ratiometric) or quenching. |

This interactive table summarizes the key sensing mechanisms that can be utilized with a this compound core.

Chelation-Enhanced Fluorescence (CHEF) and Fluorescence Quenching Studies

Chelation-Enhanced Fluorescence (CHEF) is a specific type of "turn-on" fluorescence response where the binding of a metal ion to a chelating receptor enhances the fluorescence of the attached fluorophore. acs.org This enhancement can be due to several factors, including increased rigidity of the molecule upon chelation, which reduces non-radiative decay pathways, or the inhibition of a PET process. The hydroxyl groups and the aromatic system of this compound could participate in the chelation of metal ions, making it a suitable scaffold for CHEF-based sensors. rsc.orgacs.org

Conversely, fluorescence quenching occurs when the interaction with an analyte leads to a decrease in fluorescence intensity. rsc.org This can happen through various mechanisms, including electron transfer from the excited fluorophore to the analyte, energy transfer, or the formation of a non-fluorescent ground-state complex. For instance, heavy atoms or paramagnetic species can induce quenching. By designing appropriate receptors, this compound could be used to create "turn-off" sensors for specific analytes. nih.govnih.gov

Photoreactive Systems and Photoinitiators

The anthracene moiety in this compound is known for its rich photochemistry, particularly its ability to undergo [4+4] photocycloaddition and to act as a photosensitizer. mdpi.com These properties are harnessed in the design of photoreactive systems and photoinitiators for polymerization reactions. Anthracene derivatives are recognized as a promising scaffold for photoinitiators, especially for visible light photopolymerization, which utilizes energy-saving light-emitting diodes (LEDs). researchgate.net

Research into anthracene-based photoinitiators has revealed their efficacy in initiating free radical polymerization. acs.orgacs.org A notable example, though not the pentyl derivative itself, is the thioxanthone-anthracene (TX-A) system, which acts as an efficient photoinitiator for acrylic and styrenic monomers, even in the presence of oxygen. acs.orgacs.org The initiation mechanism often involves the anthracene chromophore. acs.org

A key process in the photoinitiation by some anthracene derivatives in the presence of air is the formation of an endoperoxide. This occurs through the reaction of the anthracene moiety with singlet oxygen, which is generated via energy transfer from the photoexcited anthracene. acs.orgresearchgate.net The resulting endoperoxide can then undergo thermal or photochemical cleavage to generate the radicals that initiate polymerization. acs.orgresearchgate.net This mechanism is particularly advantageous as it utilizes oxygen, which typically inhibits radical polymerization. acs.org

The general performance of anthracene derivatives as photoinitiators is influenced by their substitution pattern, which affects their absorption characteristics, solubility, and interaction with other components of the polymerization system. The pentyl group in this compound is expected to enhance its solubility in common organic monomers and solvents, a crucial factor for practical applications in coatings, adhesives, and 3D printing.

| Property | Finding | Source(s) |

| Photoinitiation Capability | Anthracene derivatives are effective photoinitiators for free radical polymerization. | researchgate.netacs.org |

| Mechanism in Air | Initiation can proceed via endoperoxide formation from reaction with singlet oxygen, overcoming oxygen inhibition. | acs.orgresearchgate.net |

| Initiation Target | Efficiently initiates polymerization of acrylic and styrenic monomers. | acs.org |

| Light Source Compatibility | Suitable for use with UV and visible light sources, including LEDs. | researchgate.net |

| Role of Substituents | Alkyl groups like pentyl are anticipated to improve solubility in monomer systems. |

Development of Redox-Active Materials

The 9,10-diol substitution on the anthracene core of this compound imparts significant redox activity, making it a valuable component for the development of redox-active materials. This diol functionality is the hydroquinone (B1673460) form of the corresponding 9,10-anthraquinone. wikipedia.org The reversible oxidation of the diol to the quinone form allows for the storage and release of electrons, a fundamental process in electrochemical energy storage devices.

Anthracene derivatives, particularly those capable of reversible redox reactions, are being explored for use in organic supercapacitors and batteries. rsc.org Functionalized anthracenes can serve as the core component of supercapacitor electrodes, where their tunable energy gaps and redox potentials are advantageous. rsc.org The incorporation of such molecules into polymer structures leads to the creation of redox-active polymers. researchgate.netrsc.org These materials are of great interest for metal-free, lightweight, and environmentally friendly energy storage systems. nih.gov

The redox potential of the anthracene-9,10-diol/anthraquinone (B42736) couple can be modulated by the substituents on the anthracene ring. While specific electrochemical data for this compound is not extensively reported, studies on related anthracene derivatives provide insights. For instance, the electrochemical reduction of 9,10-diphenylanthracene (B110198) has been well-studied, demonstrating the stability of the resulting radical anions in aprotic solvents. utexas.edu The general principle is that electron-donating groups, such as alkyl chains, can influence the redox potential.

The development of redox-active polymers often involves incorporating the active units, like the anthracene-diol, as pendants on a conductive polymer backbone or as integral parts of the main chain. researchgate.netrsc.org These materials aim to combine high charge capacity with rapid charge transport and good cycling stability. researchgate.net The pentyl group in this compound can enhance the processability and solubility of such polymers, facilitating their fabrication into electrode structures.

| Feature | Description | Potential Advantage of this compound | Source(s) |

| Redox Couple | Reversible oxidation-reduction between the 9,10-diol and 9,10-dione (anthraquinone) forms. | The fundamental basis for charge storage. | wikipedia.org |

| Application | Core component in organic supercapacitors and batteries. | Potential for high energy and power density in flexible devices. | rsc.orgnih.gov |

| Polymer Integration | Can be incorporated into polymer chains to form redox-active polymers. | The pentyl group enhances solubility and processability of the resulting polymer. | researchgate.netrsc.org |

| Tunability | The redox potential can be tuned by substituents on the anthracene core. | The pentyl group may slightly alter the redox potential compared to the unsubstituted diol. | rsc.org |

Viii. Structure Property Relationships and Design Principles for Substituted Anthracene 9,10 Diols

Impact of Alkyl Side Chain Length and Position (Pentyl Group) on Electronic and Photophysical Properties

The introduction of an alkyl side chain, such as a pentyl group, at the 2-position of the anthracene-9,10-diol (B1198905) framework, exerts a significant influence on the molecule's electronic and photophysical properties. While specific experimental data for 2-pentylanthracene-9,10-diol is not extensively available, the principles can be elucidated by comparing the parent compound, anthracene-9,10-diol, with related alkyl-substituted derivatives.

The alkyl group, being an electron-donating group, can subtly alter the electron density of the anthracene (B1667546) core. This modification can, in turn, affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, the introduction of an alkyl chain can lead to a slight destabilization of the HOMO, resulting in a lower ionization potential and a marginally reduced HOMO-LUMO gap. This can cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted anthracene-9,10-diol.

The length and branching of the alkyl chain also play a crucial role in the solid-state packing of the molecules. The flexible pentyl chain can influence the intermolecular π-π stacking, which is critical for charge transport and the photoluminescent quantum yield in the solid state. Longer or bulkier alkyl chains can increase the distance between the anthracene cores, potentially reducing aggregation-caused quenching of fluorescence, which can lead to enhanced emission in the solid state.

Below is a comparative table illustrating the expected impact of the pentyl group on the photophysical properties of anthracene-9,10-diol, based on general principles observed in similar aromatic systems.

| Property | Anthracene-9,10-diol | Expected for this compound | Rationale |

|---|---|---|---|

| Absorption Maximum (λmax) | Typically in the UV region | Slightly red-shifted | Electron-donating nature of the pentyl group. |

| Emission Maximum (λem) | Blue fluorescence | Slightly red-shifted blue fluorescence | Alteration of the HOMO-LUMO gap. |

| Quantum Yield (ΦF) in Solution | High | Similar to the parent compound | The core fluorophore remains the same. |

| Quantum Yield (ΦF) in Solid State | Lower due to aggregation | Potentially higher | Pentyl group can hinder close packing and reduce aggregation-caused quenching. |

Correlation Between Molecular Architecture and Electrochemical Behavior

The electrochemical properties of substituted anthracene-9,10-diols are intrinsically linked to their molecular architecture. The redox behavior of these compounds is centered on the reversible oxidation of the diol moiety to the corresponding anthraquinone (B42736). The position and electronic nature of the substituents can significantly modulate the redox potentials.

The pentyl group at the 2-position in this compound is expected to have a discernible effect on its electrochemical behavior when compared to the unsubstituted analog. The electron-donating nature of the pentyl group increases the electron density on the anthracene ring system, making the diol easier to oxidize. This would translate to a lower oxidation potential for the diol/quinone redox couple.

The table below provides a qualitative comparison of the expected electrochemical properties of this compound with its parent compound, based on the electronic effects of the alkyl substituent.

| Electrochemical Parameter | Anthracene-9,10-diol | Expected for this compound | Reasoning |

|---|---|---|---|

| Oxidation Potential (Eox) | Baseline value | Lower (easier to oxidize) | The electron-donating pentyl group destabilizes the diol form. |

| Reduction Potential (Ered) of corresponding Quinone | Baseline value | Slightly more negative | The electron-donating pentyl group destabilizes the resulting radical anion. |

| Electrochemical Reversibility | Generally reversible | Expected to remain reversible | The core redox-active moiety is unchanged. |

Rational Design Strategies for Tailored Functional Properties

The predictable structure-property relationships in substituted anthracene-9,10-diols pave the way for rational design strategies to create molecules with specific, tailored functionalities. By carefully selecting the nature and position of substituents, it is possible to fine-tune the electronic, photophysical, and electrochemical properties.

For instance, to achieve a more significant red-shift in the emission spectrum for applications in organic light-emitting diodes (OLEDs), one could introduce stronger electron-donating groups or extend the π-conjugation of the anthracene core. Conversely, attaching electron-withdrawing groups would lead to a blue-shift and an increase in the oxidation potential.

The solubility of these compounds, a critical factor for solution-based processing, can be readily controlled by the length and branching of the alkyl side chains. The introduction of the pentyl group in this compound, for example, enhances its solubility in organic solvents compared to the parent diol.

Furthermore, the introduction of specific functional groups can impart new properties. For example, the incorporation of chiral moieties could lead to chiroptical materials, while the addition of polymerizable groups would allow for the creation of functional polymers.

Predictive Models for Future Anthracene-9,10-diol Derivative Synthesis

The development of predictive models, often based on computational chemistry, is a powerful tool for accelerating the discovery of new anthracene-9,10-diol derivatives with desired properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric, electronic, and photophysical properties of yet-to-be-synthesized molecules with a reasonable degree of accuracy.

These computational models can screen a virtual library of potential candidates, prioritizing those with the most promising characteristics for synthesis. For example, the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the expected absorption and emission wavelengths can be calculated. This in-silico screening process can save significant time and resources in the laboratory.

Moreover, Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating the structural features of a series of known anthracene-9,10-diols with their experimentally determined properties. These statistical models can then be used to predict the properties of new derivatives based solely on their chemical structure.

The synergy between rational design principles and predictive computational modeling provides a robust framework for the future development of novel anthracene-9,10-diol derivatives with precisely controlled functionalities for a wide array of technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.